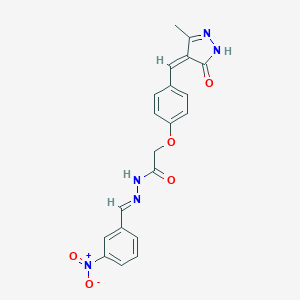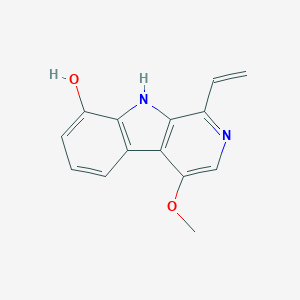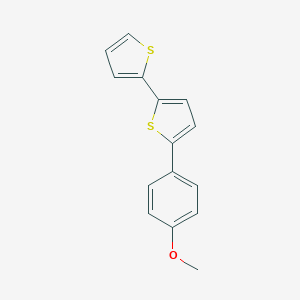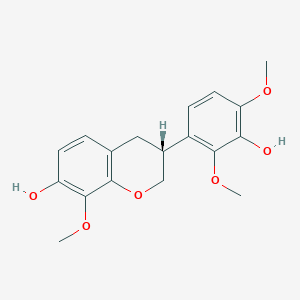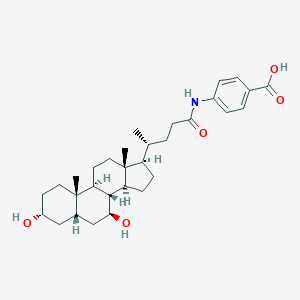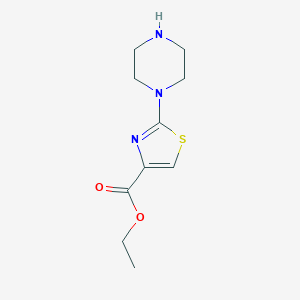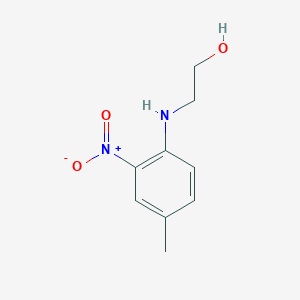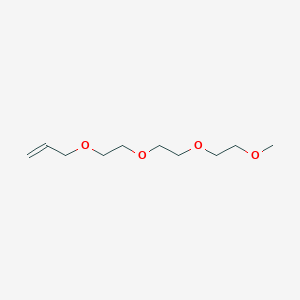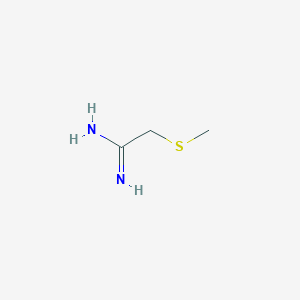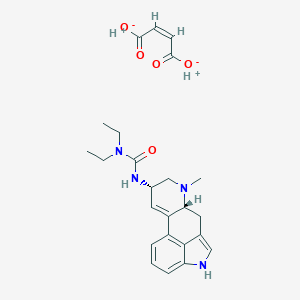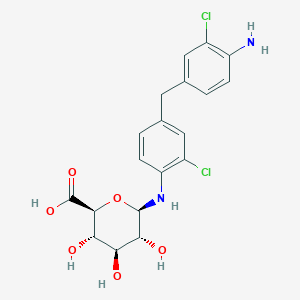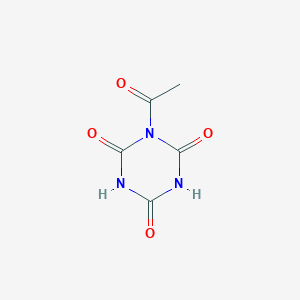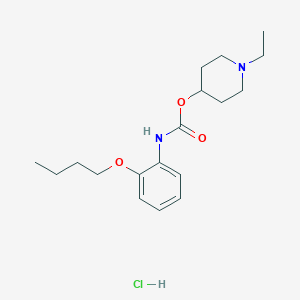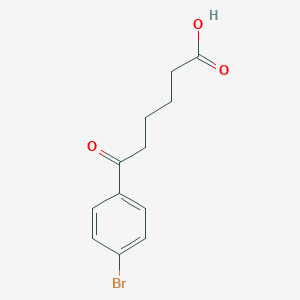![molecular formula C19H31NOSi B010376 Silanol, cyclohexylphenyl[2-(1-piperidinyl)ethyl]- CAS No. 104549-77-1](/img/structure/B10376.png)
Silanol, cyclohexylphenyl[2-(1-piperidinyl)ethyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Silanol, cyclohexylphenyl[2-(1-piperidinyl)ethyl]- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as SCH-23390 and is a highly selective antagonist of dopamine D1 receptors. SCH-23390 has been extensively studied for its potential use in treating neurological and psychiatric disorders such as schizophrenia, Parkinson's disease, and addiction.
Mécanisme D'action
SCH-23390 acts as a highly selective antagonist of dopamine D1 receptors. This means that it blocks the activity of dopamine at these receptors, which can lead to a reduction in dopamine signaling in the brain. This reduction in dopamine signaling is thought to be responsible for the therapeutic effects of SCH-23390 in treating neurological and psychiatric disorders.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of SCH-23390 are complex and not fully understood. However, studies have shown that SCH-23390 can affect various neurotransmitter systems in the brain, including dopamine, serotonin, and glutamate. In addition, SCH-23390 has been shown to have an effect on the activity of certain ion channels in the brain, which can lead to changes in neuronal excitability.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using SCH-23390 in lab experiments is its high selectivity for dopamine D1 receptors. This means that it can be used to specifically target this receptor subtype without affecting other dopamine receptors. However, one limitation of using SCH-23390 is its potential for off-target effects, as it can also bind to other receptors at high concentrations.
Orientations Futures
There are several future directions for research on SCH-23390. One potential area of study is the development of more selective and potent dopamine D1 receptor antagonists. In addition, further research is needed to fully understand the biochemical and physiological effects of SCH-23390 and its potential applications in treating neurological and psychiatric disorders. Finally, studies are needed to investigate the potential long-term effects of SCH-23390 use and its safety profile.
Méthodes De Synthèse
The synthesis of SCH-23390 involves several steps, including the reaction of 1-(2-bromoethyl)-4-cyclohexylpiperazine with 2-(2-chloroethyl)phenol, followed by the reaction of the resulting compound with sodium hydride and cyclohexylboronic acid. The final product is obtained through a series of purification steps, including column chromatography and recrystallization.
Applications De Recherche Scientifique
SCH-23390 has been extensively studied for its potential use in treating various neurological and psychiatric disorders. Studies have shown that SCH-23390 can effectively reduce the symptoms of schizophrenia, including hallucinations and delusions, without causing significant side effects. In addition, SCH-23390 has been shown to have potential applications in treating Parkinson's disease and addiction.
Propriétés
Numéro CAS |
104549-77-1 |
|---|---|
Nom du produit |
Silanol, cyclohexylphenyl[2-(1-piperidinyl)ethyl]- |
Formule moléculaire |
C19H31NOSi |
Poids moléculaire |
317.5 g/mol |
Nom IUPAC |
cyclohexyl-hydroxy-phenyl-(2-piperidin-1-ylethyl)silane |
InChI |
InChI=1S/C19H31NOSi/c21-22(18-10-4-1-5-11-18,19-12-6-2-7-13-19)17-16-20-14-8-3-9-15-20/h1,4-5,10-11,19,21H,2-3,6-9,12-17H2 |
Clé InChI |
WSKNJCIBUQMFJR-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)[Si](CCN2CCCCC2)(C3=CC=CC=C3)O |
SMILES canonique |
C1CCC(CC1)[Si](CCN2CCCCC2)(C3=CC=CC=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



